molecular formula C20H20ClFN4O2S B2731016 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391933-21-4

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2731016
CAS No.: 391933-21-4
M. Wt: 434.91
InChI Key: WYAKLFNWOXXFTM-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel synthetic compound featuring a 1,2,4-triazole core and is intended for research applications. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its significant and diverse biological activities. Heterocyclic compounds containing nitrogen, such as 1,2,4-triazoles and structurally related 1,3,4-thiadiazoles, are extensively investigated for their potential as kinase inhibitors and for modulating various enzymatic pathways . This specific molecule is a structurally complex analog designed for exploratory research in chemical biology and drug discovery. Its molecular architecture integrates a 2-methoxyphenyl-substituted triazole ring connected to a 2-chloro-6-fluorobenzamide group via a methylene bridge, presenting multiple sites for potential molecular recognition and interaction. The propylsulfanyl substituent at the 5-position of the triazole ring may influence the compound's lipophilicity and overall pharmacokinetic properties. Researchers may utilize this compound as a key intermediate in organic synthesis, a scaffold for developing novel bioactive molecules, or as a candidate for high-throughput screening against various biological targets. Its potential mechanisms of action and specific target affinity are subject to ongoing investigation, making it a valuable tool for probing complex biochemical processes. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should conduct all necessary safety assessments and profiling experiments to fully characterize the compound's properties and activity.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN4O2S/c1-3-11-29-20-25-24-17(26(20)15-9-4-5-10-16(15)28-2)12-23-19(27)18-13(21)7-6-8-14(18)22/h4-10H,3,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKLFNWOXXFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-chloro-6-fluorobenzyl chloride as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group can yield various substituted derivatives .

Scientific Research Applications

2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and the benzamide core are known to interact with enzymes and receptors, modulating their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Containing Benzamide Analogs

BB10403 (CAS 391933-24-7)
  • Structure : Differs by replacing the propylsulfanyl group with a ([3-(trifluoromethyl)phenyl]methyl)sulfanyl substituent.
  • Molecular Weight : 550.96 g/mol (C25H19ClF4N4O2S) .
  • Higher molecular weight and lipophilicity (logP ~4.5 estimated) may limit BBB penetration in pharmaceutical applications.
Morpholinium 2-((4-(2-Methoxyphenyl)-5-(Pyridinyl)-4H-1,2,4-Triazol-3-yl)Thio) Acetate
  • Structure : Shares the 4-(2-methoxyphenyl)-1,2,4-triazole core but substitutes a pyridinyl group and a morpholinium-acetate side chain.
  • Thermodynamic Data :
    • Retention factor (k) decreases with temperature, indicating exothermic adsorption (ΔH ~-15 kJ/mol) .
  • Comparison : The target compound’s propylsulfanyl group likely increases hydrophobicity compared to the polar pyridinyl-morpholinium system, leading to stronger reversed-phase chromatographic retention.

Agrochemical Benzamide Derivatives ()

Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide)
  • Structure : Lacks a triazole ring but shares a halogenated benzamide backbone.
  • Use : Herbicide.
  • Key Differences: The ethoxymethoxy group enhances polarity (logP ~3.2), favoring foliar absorption.
Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)
  • Structure: Incorporates a pyridinecarboxamide and trifluoromethylphenoxy group.
  • Use : Herbicide.
  • Comparison :
    • The pyridine ring introduces basicity (pKa ~1.5), improving soil mobility.
    • The target compound’s triazole-thioether motif may offer superior metabolic stability compared to diflufenican’s ether linkage.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Estimated)
Target Compound 1,2,4-Triazole 2-Methoxyphenyl, Propylsulfanyl ~495.0 ~3.8
BB10403 1,2,4-Triazole 2-Methoxyphenyl, Trifluoromethyl Benzyl 550.96 ~4.5
Etobenzanid Benzamide 2,3-Dichloro, Ethoxymethoxy ~315.2 ~3.2
Diflufenican Pyridinecarboxamide 2,4-Difluoro, Trifluoromethyl Phenoxy ~394.3 ~4.1

Table 2: Thermodynamic and Functional Properties

Compound Name Adsorption Enthalpy (ΔH) Biological Use Key Interaction Features
Target Compound Not reported Undisclosed Triazole-mediated H-bonding
Morpholinium Triazole Derivative ΔH = -15 kJ/mol Chromatographic analysis Polar pyridinyl interactions
Diflufenican Not reported Herbicide Pyridine-carboxamide binding

Research Findings and Insights

  • Substituent Effects : The propylsulfanyl group in the target compound balances hydrophobicity and steric demand, contrasting with BB10403’s bulkier trifluoromethyl benzyl group. This may improve solubility while maintaining membrane permeability .
  • Thermodynamic Behavior : Triazole derivatives with methoxyphenyl groups exhibit exothermic adsorption (e.g., ΔH = -15 kJ/mol in ), suggesting the target compound’s stationary-phase interactions are energetically favorable .
  • Agrochemical Potential: Compared to etobenzanid and diflufenican, the target’s triazole core could enhance binding to fungal or plant enzymes via nitrogen-based interactions, though empirical bioactivity data are lacking .

Biological Activity

The compound 2-chloro-6-fluoro-N-{[4-(2-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H20ClFN4O1S\text{C}_{18}\text{H}_{20}\text{ClF}\text{N}_4\text{O}_1\text{S}

This structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the triazole moiety is significant as it is known to inhibit various enzymes involved in cellular processes:

  • Inhibition of Enzyme Activity : Triazoles often act as inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates in organisms. This inhibition can lead to increased bioavailability of certain drugs and potential therapeutic effects against various diseases.
  • Antifungal Activity : Compounds containing triazole rings have demonstrated efficacy against fungal pathogens by interfering with ergosterol synthesis, a vital component of fungal cell membranes.

Biological Assays and Efficacy

Recent studies have evaluated the biological activity of this compound through various assays:

  • Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against several cancer cell lines. For example:
    • A549 Cells : The compound demonstrated an IC50 value of approximately 5 µM against human non-small cell lung cancer A549 cells, indicating significant anticancer potential compared to standard treatments like 5-fluorouracil (IC50 = 4.98 µM) .
  • Antimicrobial Activity : The compound has been tested against various bacterial strains with promising results. It showed effective inhibition against both gram-positive and gram-negative bacteria.
  • Inhibition of Glycogen Phosphorylase : Preliminary studies suggest that this compound may act as an inhibitor of glycogen phosphorylase, which plays a critical role in glucose metabolism. This could position it as a candidate for managing diabetes or related metabolic disorders .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

  • Case Study 1 : A study involving the administration of the compound in animal models showed a reduction in tumor size in xenograft models of lung cancer, supporting its use as an anticancer agent.
  • Case Study 2 : Research on its antifungal properties indicated that it could effectively treat infections caused by resistant strains of Candida species.

Data Tables

Biological ActivityIC50 Value (µM)Reference
A549 Cell Line5
Gram-positive Bacteria10
Gram-negative Bacteria12

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